molecular formula C41H41N3O3 B13715362 Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate

Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate

Cat. No.: B13715362
M. Wt: 623.8 g/mol
InChI Key: QCANIPSWTNCRNV-UHFFFAOYSA-N
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Description

This compound features a piperidine core modified with a tert-butyl carbamate group at position 1 and a propenoyl chain at position 4, which is further substituted with a 2-(1-tritylimidazol-4-yl)phenyl group. The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole nitrogen, enhancing stability during synthesis . The tert-butyl carbamate is a common protecting group for amines, facilitating selective reactions at other sites .

Properties

Molecular Formula

C41H41N3O3

Molecular Weight

623.8 g/mol

IUPAC Name

tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate

InChI

InChI=1S/C41H41N3O3/c1-40(2,3)47-39(46)43-27-25-32(26-28-43)38(45)24-23-31-15-13-14-22-36(31)37-29-44(30-42-37)41(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-24,29-30,32H,25-28H2,1-3H3

InChI Key

QCANIPSWTNCRNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Trityl Group: The trityl group is introduced via a tritylation reaction, often using trityl chloride and a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The imidazole moiety and the piperidine ring are coupled together using a suitable coupling reagent, such as EDCI or DCC.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole moiety may interact with enzymes or receptors, while the trityl group may enhance the compound’s stability and binding affinity. The piperidine ring may contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Biological Target/Activity
Target Compound Trityl-protected imidazole, propenoyl chain ~665.8 (estimated) N/A Hypothesized kinase/GPCR modulation
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Chloronitrobenzene, anilino group ~355.8 Lacks imidazole and propenoyl; nitro group for reactivity Intermediate for benzimidazolone inhibitors
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate Thiazole, methylsulfonyl, nitrobenzoyl ~438.4 Thiazole core vs. imidazole; sulfonyl enhances polarity CDK9 inhibition (implied)
tert-Butyl 4-[5-Fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate Oxazolone, fluoro-phenyl ~376.4 Oxazolone ring; fluorine improves metabolic stability Oxazolone carboxamide bioactivity
tert-Butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate Trifluoromethylphenyl ~343.3 Aryl substitution at piperidine-3; CF3 for lipophilicity β-selective C(sp3)–H arylation studies
Key Observations:
  • Imidazole vs. Heterocyclic Cores : The target compound’s trityl-protected imidazole is unique among analogues, which often employ thiazoles (e.g., ) or oxazolones (e.g., ). Imidazoles are critical for metal coordination or hydrogen bonding in enzyme inhibition, while thiazoles/oxazolones may prioritize electronic effects .
  • Protective Groups : The trityl group in the target compound offers steric protection but may reduce solubility compared to smaller groups like tert-butyl carbamates in or sulfonamides in .
  • Aromatic Substitution: The 2-phenylpropenoyl chain in the target compound differs from the trifluoromethylphenyl in or fluoro-phenyl in , impacting π-π stacking and binding affinity.

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